(+-)-Aegeline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDENJATPJOKG-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318019 | |
| Record name | (±)-Aegeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-Aegeline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
456-12-2, 37791-13-2 | |
| Record name | (±)-Aegeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aegeline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Aegeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AEGELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-Aegeline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 °C | |
| Record name | (±)-Aegeline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activities and Pharmacological Effects of Aegeline
Investigations into Metabolic Regulation
Studies have explored Aegeline's impact on various aspects of metabolic regulation, including blood glucose levels, lipid profiles, and adipocyte differentiation.
Antihyperglycemic and Antidiabetic Effects of Aegeline (B1664389)
Aegeline has demonstrated antihyperglycemic activity in animal models. In sucrose-challenged streptozotocin-induced diabetic rats, administration of Aegeline at a dose of 100 mg/kg body weight resulted in a reduction of blood glucose levels by 12.9% at 5 hours and 16.9% at 24 hours researchgate.netnih.govresearchgate.net. This suggests a sustained effect on glucose metabolism. Aegeline has also been reported to enhance glucose uptake in skeletal muscle cells (C2C12 myotubes) in a time- and concentration-dependent manner researchgate.netnih.gov. This enhanced uptake is mediated through GLUT4 translocation and involves distinct parallel pathways dependent on Akt and Rac1 signaling nih.gov. Furthermore, Aegeline's structural similarity to β3-adrenergic receptor agonists has led to the hypothesis that it may act as an agonist for these receptors, potentially contributing to its antidiabetic effects researchgate.netnih.gov.
| Study Model | Aegeline Dose (mg/kg body weight) | Effect on Blood Glucose (Reduction %) | Time Point (h) | Citation |
|---|---|---|---|---|
| Sucrose-challenged STZ-induced diabetic rats | 100 | 12.9 | 5 | researchgate.netnih.govresearchgate.net |
| Sucrose-challenged STZ-induced diabetic rats | 100 | 16.9 | 24 | researchgate.netnih.govresearchgate.net |
Antidyslipidemic Activity of Aegeline
In addition to its effects on glucose, Aegeline has shown antidyslipidemic activity. In a dyslipidemic hamster model, oral administration of Aegeline at 50 mg/kg body weight for seven consecutive days significantly improved lipid parameters researchgate.netnih.gov. Specifically, it led to a significant decrease in plasma triglyceride (TG) levels by 55% (P<0.001), total cholesterol (TC) by 24% (P<0.05), and free fatty acids (FFA) by 24% researchgate.netnih.gov. Concurrently, there was an increase in high-density lipoprotein cholesterol (HDL-C) by 28% and the HDL-C/TC ratio by 66% researchgate.netnih.gov. These findings suggest that Aegeline can positively modulate lipid profiles in models of dyslipidemia. The proposed mechanism for its antidyslipidemic activity, similar to its antihyperglycemic effects, may involve its structural similarity to β3-adrenergic receptor agonists researchgate.netnih.gov.
| Study Model | Aegeline Dose (mg/kg body weight) | Parameter | Change (%) | P-value | Citation |
|---|---|---|---|---|---|
| Dyslipidemic hamster | 50 | Plasma Triglycerides | -55 | <0.001 | researchgate.netnih.govresearchgate.net |
| Dyslipidemic hamster | 50 | Total Cholesterol | -24 | <0.05 | researchgate.netnih.govresearchgate.net |
| Dyslipidemic hamster | 50 | Free Fatty Acids | -24 | Not specified | researchgate.netnih.gov |
| Dyslipidemic hamster | 50 | HDL-C | +28 | Not specified | researchgate.netnih.gov |
| Dyslipidemic hamster | 50 | HDL-C/Total Cholesterol | +66 | Not specified | researchgate.netnih.gov |
Anti-adipogenic Properties and Adipocyte Differentiation Research
Aegeline has also been investigated for its potential anti-adipogenic properties. Studies using 3T3-L1 preadipocyte cell lines have shown that Aegeline can inhibit lipid accumulation and adipogenesis researchgate.netbiocrick.comnih.gov. Research indicates that Aegeline can decrease the expression of key transcription factors involved in adipocyte differentiation, such as PPARγ and C/EBPα, as well as other adipogenesis-associated genes like aP2 and FAS researchgate.netbiocrick.com. Furthermore, Aegeline has been reported to block mitotic clonal expansion and arrest cells in the S-phase of the cell cycle during adipocyte differentiation researchgate.net. An ethyl ether derivative of Aegeline also showed inhibition of adipogenesis in 3T3-L1 cells, with 16.29±0.85% lipid content at 100 µM concentration compared to control nih.govncats.io. These findings suggest that Aegeline interferes with the process by which preadipocytes differentiate into mature adipocytes.
| Cell Line | Compound | Concentration (µM) | Lipid Content (% of Control) | Effect on Adipogenesis | Citation |
|---|---|---|---|---|---|
| 3T3-L1 preadipocytes | Aegeline | 100 | 16.29 ± 0.85 | Inhibition | nih.govncats.io |
| 3T3-L1 preadipocytes | Aegeline | Not specified | Decreased | Inhibition | researchgate.netbiocrick.com |
Immunomodulatory and Anti-inflammatory Studies of Aegeline
Aegeline has demonstrated immunomodulatory and anti-inflammatory activities, influencing various signaling pathways and the production of pro-inflammatory mediators.
Modulation of Inflammatory Signaling Pathways
Aegeline has been shown to modulate inflammatory signaling pathways, including the nuclear factor kappa B (NFκB) pathway and the NLRP3 inflammasome pathway nih.gov. In a mouse model of TNBS-induced colitis, Aegeline administration significantly downregulated the gene expression of NFκB and NLRP3 nih.govresearchgate.net. This suggests that Aegeline can suppress the activation of these central inflammatory pathways. Aegeline's anti-inflammatory effects may also involve its interaction with pathways related to intracellular Ca2+ signaling events in mast cells ncats.ioresearchgate.net.
Impact on Pro-inflammatory Cytokines and Enzymes
Research indicates that Aegeline can impact the levels of pro-inflammatory cytokines and enzymes. Studies have shown that Aegeline treatment significantly decreased the serum level of interleukin-6 (IL-6) in a reserpine-induced pain-depression model in mice acs.orgresearchgate.net. Furthermore, Aegeline has been reported to downregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govresearchgate.net. In the TNBS-induced colitis model, Aegeline significantly downregulated the gene expression of iNOS, COX-2, IL-1β, and IL-18 nih.govresearchgate.net. These findings highlight Aegeline's ability to suppress the production and activity of key mediators of inflammation.
| Study Model | Aegeline Effect on | Mediator | Outcome | Citation |
|---|---|---|---|---|
| TNBS-induced colitis mice | Downregulation | NFκB gene expression | Significant | nih.govresearchgate.net |
| TNBS-induced colitis mice | Downregulation | NLRP3 gene expression | Significant | nih.govresearchgate.net |
| Reserpine-induced pain-depression mice | Decreased serum | IL-6 level | Significant | acs.orgresearchgate.net |
| TNBS-induced colitis mice | Downregulation | iNOS gene expression | Significant | nih.govresearchgate.net |
| TNBS-induced colitis mice | Downregulation | COX-2 gene expression | Significant | nih.govresearchgate.net |
| TNBS-induced colitis mice | Downregulation | IL-1β gene expression | Significant | nih.govresearchgate.net |
| TNBS-induced colitis mice | Downregulation | IL-18 gene expression | Significant | nih.govresearchgate.net |
Antihistaminic Properties and Mast Cell Dynamics
Aegle marmelos extract has been reported to possess antihistaminic properties. jetir.orgajptr.com While direct studies focusing solely on aegeline's specific antihistaminic mechanisms are limited in the provided literature, the plant extract from which it is derived is noted for this activity. Mast cells are crucial components of the immune system, strategically located at interfaces with the environment, and are known to release mediators like histamine (B1213489) upon activation, playing a key role in allergic reactions. imrpress.comfrontiersin.org Research on other plant extracts suggests that mast cell stabilization, mediated through phytochemical constituents and antioxidant capacity, can contribute to antihistaminic effects by attenuating mast cell degranulation. biomedpharmajournal.org Further research is needed to specifically delineate aegeline's direct effects on mast cells and its precise contribution to the antihistaminic properties observed in Aegle marmelos extracts.
Antioxidant Activity and Oxidative Stress Mitigation by Aegeline
The antioxidant activity of Aegle marmelos extract, which includes aegeline, involves the scavenging of free radicals. Studies evaluating the extract's antioxidant potential using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) have shown dose-dependent inhibitory activity, indicating its ability to neutralize free radicals. nih.gov While the specific mechanisms by which isolated aegeline scavenges free radicals are not explicitly detailed in the provided search results, general mechanisms of free radical scavenging by antioxidants can involve direct neutralization or chelation of metal ions that catalyze radical formation. scirp.orgbioline.org.br
Data on the influence of Aegle marmelos extract on enzymatic antioxidants in a cadmium-induced neurotoxicity model illustrates this effect:
| Antioxidant Enzyme | Cadmium Group | A. marmelos Pre-treatment Group |
| Catalase | Decreased | Attenuated Decrease (P≤ 0.05) |
| Superoxide Dismutase (SOD) | Decreased | Attenuated Decrease (P≤ 0.05) |
| Glutathione (B108866) Reductase | Decreased | Attenuated Decrease |
| Glutathione-S-transferase | Decreased | Attenuated Decrease |
| Reduced Glutathione (non-enzymatic) | Decreased | Attenuated Decrease (P≤ 0.05) |
Note: Data is based on observations described in the source niscpr.res.in, specific numerical values were not consistently available across all mentioned enzymes in the snippet.
Neurological and Behavioral Research Involving Aegeline
Research has explored the effects of aegeline on the nervous system and behavior, particularly in the context of pain and mood disorders.
Aegeline and Aegle marmelos fruit extract have demonstrated antinociceptive properties, indicating their ability to reduce sensitivity to painful stimuli. In studies using reserpine-induced pain-depression models in mice, treatment with both the extract and isolated aegeline significantly alleviated the reduction in pain threshold. researchgate.netnih.govacs.org This suggests a role for aegeline in pain modulation. The protective effect against reserpine-induced pain may involve the downregulation of interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS) levels. researchgate.netnih.govacs.org IL-6 is a proinflammatory cytokine that has been linked to increased pain perception. acs.org
Aegeline has also shown antidepressant activity in behavioral models. Treatment with aegeline and Aegle marmelos fruit extract significantly alleviated the increase in immobility time observed in reserpine-treated mice, a common behavioral indicator in depression studies. researchgate.netnih.govacs.org This suggests that aegeline may have a positive impact on depressive-like behaviors.
Further investigation into the mechanisms underlying this antidepressant effect has included examining interactions with monoamine oxidase (MAO) enzymes. In silico molecular docking studies predicted a good binding interaction of aegeline at the active sites of both MAO-A and MAO-B. researchgate.netnih.govacs.org Specifically, aegeline docked in the catalytic pocket of MAO-A with a binding energy of -10.06 kcal/mol and in the catalytic pocket of MAO-B with a binding energy of -10.09 kcal/mol. acs.org In vivo analysis corroborated these findings, showing that aegeline treatment significantly decreased MAO-A activity. researchgate.netnih.govacs.org Elevated MAO-A activity is implicated in the pathology of major depressive disorders. anr.fr The downregulation of MAO-A hyperactivity by aegeline is suggested as a potential mechanism contributing to its protective effect against reserpine-induced pain-depression. researchgate.netnih.govacs.org
Binding energies of Aegeline with MAO-A and MAO-B:
| Enzyme | Binding Energy (kcal/mol) |
| MAO-A | -10.06 |
| MAO-B | -10.09 |
Data based on in silico molecular docking studies acs.org.
Neuroprotective Potential in Cellular and Animal Models
Studies have explored the neuroprotective potential of Aegle marmelos extracts, suggesting benefits for neuronal cells against oxidative stress and neuroinflammation, and enhancement of cognitive function in animal models of neurodegeneration nih.gov. Aegeline, specifically isolated from Aegle marmelos fruit extract, has shown protective effects in yeast models against toxicity induced by α-synuclein and Bax, proteins implicated in neurodegenerative conditions like Parkinson's disease researchgate.net. In yeast cells, Aegeline at a concentration of 2.5 µM was observed to block α-synuclein-mediated apoptotic death and restore cellular growth by inhibiting reactive oxygen species (ROS) levels and preventing nuclear DNA fragmentation researchgate.net. These findings suggest that Aegeline may mimic the action of the yeast SNARE protein Sec22p, which is involved in suppressing α-synuclein and Bax toxicity researchgate.net. Further research using in vivo and in silico approaches with A. marmelos fruit extract and isolated Aegeline in reserpinized mice indicated that both significantly alleviated the reduction in pain threshold and increase in immobility observed in behavioral tests related to pain and depression researchgate.net. In silico studies suggested a good binding interaction of Aegeline at the active sites of MAO-A and iNOS researchgate.net. Additionally, an ethanolic extract of Aegle marmelos fruits demonstrated neuroprotective effects against amyloid beta-peptide (Aβ₁₋₄₂) induced cell toxicity in human neuroblastoma SH-SY5Y cells, a common in vitro model for studying neurodegenerative processes nih.govnih.gov. The extract improved cell viability (˃50%) and reduced ROS levels in cells co-treated with Aβ₁₋₄₂ (10 µM and 20 µM) and the extract nih.govnih.gov. It also restored mitochondrial membrane potential in Aβ₁₋₄₂ treated cells, indicating a role in preserving mitochondrial function nih.govnih.gov.
Anticancer Investigations of Aegeline
Investigations into the anticancer properties of Aegeline have included both in vitro assessments of its cytotoxicity and antiproliferative activity, as well as explorations into the potential specificity of its enantiomeric forms.
In Vitro Cytotoxicity and Antiproliferative Activity
Research has indicated that Aegeline exhibits anticancer properties, particularly against cervical cancer cell lines . In vitro studies evaluating the antiproliferative properties of Aegle marmelos leaf extracts against various human cancer cell lines have shown significant inhibition in some cases researchgate.net. For instance, an acetone (B3395972) extract of A. marmelos leaves showed growth inhibition on MDA-MB-231 breast cancer cells with an IC₅₀ value of 79.62 µg/ml, while a methanol (B129727) extract was more effective against HEp-2 cells with an IC₅₀ value of 47.08 µg/ml researchgate.net. While these studies often use crude extracts, they suggest the presence of bioactive compounds, including Aegeline, that may contribute to these effects. Another study specifically on Aegeline enantiomers demonstrated in vitro anticancer activity against HeLa cervical cancer cells wisdomlib.org.
Enantiomeric Specificity in Anticancer Action
Studies investigating the different enantiomeric forms of Aegeline have revealed variations in their anticancer efficacy. Research focusing on the enantiomers of Aegeline demonstrated that one specific enantiomer (referred to as enantiomer-II in one study) exhibited superior in vitro activity against HeLa cervical cancer cells compared to the standard drug Paclitaxel wisdomlib.org. In contrast, the other enantiomer (enantiomer-I) showed little to no activity wisdomlib.org. This finding highlights the potential for enantiomeric specificity in the anticancer action of Aegeline and suggests that specific stereoisomers may be more potent for therapeutic applications in oncology wisdomlib.org.
Other Documented Pharmacological Activities of Aegeline
Beyond its neuroprotective and anticancer potential, Aegeline has been investigated for other pharmacological activities, including effects on liver and cardiovascular health.
Hepatoprotective Studies and Associated Complexities
Aegeline has been linked to hepatoprotective effects, although the research presents some complexities. Studies on Aegle marmelos extracts, which contain Aegeline, have demonstrated hepatoprotective effects by mitigating oxidative damage and inflammation in the liver in animal models of drug-induced hepatotoxicity ijbcp.com. These extracts have been shown to reduce serum markers of liver damage, such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and bilirubin (B190676) ijbcp.com. The hepatoprotective action is thought to be linked to compounds like Aegeline and marmelosin, which may prevent lipid peroxidation in hepatocytes ijbcp.com. Synthetic (racemic) Aegeline has also been studied in Wistar rats and reportedly did not show hepatotoxic effects, while demonstrating anti-oxidative, anti-inflammatory, and hepatoprotective effects similar to those seen with A. marmelos extracts ijmrhs.com. Specifically, synthetic Aegeline showed anti-steatotic effects and reduced body weight gain in response to a high-cholesterol diet ijmrhs.com. However, there have been complexities and concerns raised regarding Aegeline's impact on the liver, particularly in the context of dietary supplements. While traditional use of A. marmelos has not typically been associated with liver issues, some instances of liver injury have been linked to dietary supplements containing synthetic Aegeline, sometimes in combination with other ingredients opss.org. It is important to note that the concentration of Aegeline in such supplements may be higher than naturally found, and the interaction with other supplement ingredients could play a role in observed adverse effects opss.org. Research on the hepatoprotective effect of Aegle marmelos fruit and seed extract against carbon tetrachloride (CCl₄)-induced liver damage in rats showed a significant reduction in the elevation of plasma enzymes and bilirubin concentration researchgate.net. Treatment with A. marmelos extract also reduced the severity of toxicity in a dose-dependent manner in a CCl₄ model in Wistar rats nih.gov.
Gastrointestinal Modulatory Actions
Research suggests that Aegle marmelos, the source of aegeline, has been traditionally used to address various gastrointestinal ailments, including diarrhea, chronic dysentery, and constipation. enpress-publisher.com While direct studies specifically isolating and detailing aegeline's sole impact on gastrointestinal motility or function in humans are limited in the provided search results, some insights can be drawn from studies on the plant extract and pharmacokinetic data.
Pharmacokinetic studies in mice have shown that aegeline is rapidly absorbed from the gastrointestinal tract after oral administration, with peak plasma levels achieved relatively quickly. usda.govthieme-connect.comresearchgate.netthieme-connect.com This indicates that the compound does enter systemic circulation after ingestion. The rapid absorption suggests that if aegeline does exert direct effects on the gastrointestinal tract, these effects could potentially manifest relatively soon after consumption.
Studies on Aegle marmelos extracts, which contain aegeline among other compounds, have demonstrated effects on gut motility. Traditional uses for both diarrhea and constipation suggest a potential modulatory, rather than a单一 (single-action) effect on the gastrointestinal system, although the specific role of aegeline in these complex actions within the plant extract requires further dedicated investigation. The provided search results primarily focus on the absorption and elimination of aegeline rather than its direct impact on gut smooth muscle contraction or neurotransmission that regulates motility.
Antimicrobial and Antifungal Research
Aegeline, as a constituent of Aegle marmelos, has been implicated in the plant's observed antimicrobial and antifungal activities. Studies investigating the antimicrobial potential of Aegle marmelos extracts have shown activity against a range of bacteria and fungi. enpress-publisher.comdoc-developpement-durable.orgjcdr.netijarsct.co.injcdr.netprimescholars.comnih.govresearchgate.netresearchgate.netfortunejournals.comresearchgate.net
Research has demonstrated that Aegle marmelos extracts exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. doc-developpement-durable.orgnih.govresearchgate.netresearchgate.net Some studies indicate that Gram-positive bacteria may be more susceptible than Gram-negative bacteria to the effects of Aegle marmelos extracts. researchgate.net The antibacterial activity appears to be dose-dependent, with higher concentrations of extracts showing increased zones of inhibition. researchgate.netfortunejournals.com
Specific research involving aegeline itself, particularly in silico studies, has explored its potential interactions with bacterial components. One study investigated the activity of Aegle marmelos extracts against Enterococcus faecalis, including multidrug-resistant (MDR) strains. jcdr.netjcdr.net In silico analysis in this study suggested that aegeline had a high interaction with the E. faecalis protein EfbA, a fibronectin-binding protein, showing low docking energy and a high number of hydrogen bonds. jcdr.netjcdr.net This computational finding suggests a potential mechanism by which aegeline might exert antibacterial effects, although experimental validation of this interaction and its inhibitory activity is needed. jcdr.netjcdr.net
Regarding antifungal activity, Aegle marmelos extracts have shown potential against various fungal species, including Candida albicans and Aspergillus niger. primescholars.comresearchgate.netfortunejournals.com Studies have reported inhibitory effects of aqueous and methanolic extracts of Aegle marmelos fruit and leaves against C. albicans and A. niger. researchgate.netfortunejournals.com The antifungal activity is attributed, in part, to bioactive compounds present in the plant, including aegeline, lupeol, and γ-sitosterol. researchgate.net These compounds are thought to disrupt fungal growth and survival through mechanisms such as interfering with cell walls, membranes, spore germination, and metabolic pathways. researchgate.net
Data from antifungal studies on Aegle marmelos extracts against Candida albicans and Aspergillus niger highlight varying degrees of effectiveness depending on the extract type and concentration. For example, methanolic fruit extract demonstrated strong antifungal activity against most tested strains, while aqueous leaf extract showed moderate potential against A. niger. fortunejournals.com
The following table summarizes some reported antimicrobial and antifungal activities of Aegle marmelos extracts, where aegeline is a constituent:
| Microorganism | Type | Aegle marmelos Part/Extract | Observed Activity | Source |
| Enterococcus faecalis | Bacterium | Crude methanol extract (fruit) | Promising antibacterial activity, esp. against MDR strains; In silico suggests interaction with EfbA. | jcdr.netjcdr.net |
| Bacillus subtilis | Bacterium | Various extracts (leaves, root) | Significant antibacterial activity. | doc-developpement-durable.orgnih.govresearchgate.netresearchgate.net |
| Staphylococcus aureus | Bacterium | Various extracts (leaves, root) | Significant antibacterial activity. | doc-developpement-durable.orgnih.govresearchgate.netresearchgate.net |
| Escherichia coli | Bacterium | Various extracts (leaves, root) | Antibacterial activity. | doc-developpement-durable.orgnih.govresearchgate.netresearchgate.net |
| Pseudomonas aeruginosa | Bacterium | Various extracts (leaves) | Antibacterial activity. | nih.govresearchgate.netresearchgate.net |
| Salmonella typhi | Bacterium | Isolated compound (leaves) | Inhibited growth. | doc-developpement-durable.org |
| Klebsiella pneumoniae | Bacterium | Various extracts (root, leaves) | Inhibited growth. | nih.govresearchgate.netresearchgate.net |
| Proteus mirabilis | Bacterium | Various extracts (leaves) | Antibacterial activity. | researchgate.net |
| Candida albicans | Fungus | Hexane extract (leaves), Methanolic/Aqueous extracts (fruit) | Effective antifungal activity. primescholars.comresearchgate.netfortunejournals.com | primescholars.comresearchgate.netfortunejournals.com |
| Aspergillus niger | Fungus | Aqueous extract (leaves), Methanolic/Aqueous extracts (fruit) | Antifungal activity. | primescholars.comresearchgate.netfortunejournals.com |
| Penicillium chrysogenum | Fungus | Methanolic extract (fruit) | Strong antifungal activity. | fortunejournals.com |
| Fusarium solani | Fungus | Ethanolic extract (stem), Methanolic extract (fruit) | Notable to strong antifungal activity. | fortunejournals.com |
While these studies on Aegle marmelos extracts are informative, further research specifically focusing on isolated aegeline is needed to fully elucidate its direct contribution and mechanisms of action in these observed antimicrobial and antifungal effects.
Mechanistic Elucidation of Aegeline S Biological Actions
Molecular Target Identification and Ligand Interactions
Understanding the molecular targets with which Aegeline (B1664389) interacts is crucial for deciphering its biological actions. Studies have explored its potential interactions with adrenergic receptors and key enzymes involved in metabolic and inflammatory pathways.
Beta3-Adrenergic Receptor Agonism
Aegeline has been reported to possess the pharmacophore skeleton for β3-adrenergic receptors (β3-AR) thieme-connect.com. The β3-ARs are a class of G protein-coupled receptors that are involved in regulating various metabolic processes, including lipolysis and glucose metabolism wikipedia.orgrjme.ro. Activation of β3-ARs can lead to increased activity of adenylyl cyclase and subsequent elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels wikipedia.orgmdpi.com. While the precise mechanism of Aegeline's interaction with β3-ARs requires further detailed investigation, its structural features suggest a potential for agonistic activity at this receptor subtype thieme-connect.comnih.gov. Studies involving synthetic mimics of Aegeline have been conducted to evaluate their β3-AR activity and effects on insulin (B600854) sensitivity, indicating that compounds inspired by Aegeline's structure can act as β3-AR agonists nih.gov.
Enzyme Inhibition Kinetics and Binding Profiles (e.g., MAO-A, iNOS)
In silico molecular docking studies have indicated that Aegeline can exhibit good binding interactions at the active sites of enzymes such as monoamine oxidase A (MAO-A) and inducible nitric oxide synthase (iNOS) researchgate.netnih.govacs.org.
Monoamine Oxidase A (MAO-A) : MAO-A is an enzyme primarily involved in the breakdown of monoamines like serotonin, norepinephrine, and dopamine (B1211576) acs.org. Inhibition of MAO-A can lead to increased levels of these neurotransmitters. Molecular docking analysis showed Aegeline successfully docking in the catalytic pocket of MAO-A with a notable binding energy acs.org. Specifically, Aegeline has shown hydrogen bonding interaction with Tyr407 in the active site of MAO-A acs.org. In vivo studies in reserpinized mice demonstrated that Aegeline treatment significantly decreased MAO-A activity nih.gov.
Inducible Nitric Oxide Synthase (iNOS) : iNOS is an enzyme that produces nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation researchgate.netontosight.ai. Molecular docking studies revealed that Aegeline can bind to the active site of iNOS, forming a hydrogen bond with Leu264 acs.org. This interaction displayed a significant binding energy acs.org. Immunofluorescence studies have also shown that Aegeline can abrogate the increase in iNOS expression induced by reserpine (B192253) nih.gov.
The binding energies observed in in silico studies provide a theoretical basis for Aegeline's potential inhibitory effects on these enzymes.
Table 1: In Silico Binding Energies of Aegeline with MAO-A and iNOS
| Enzyme | Binding Energy (kcal/mol) | Interacting Residues |
| MAO-A | -10.06 acs.org | Tyr407 (Hydrogen bond) acs.org |
| iNOS | -31.54 acs.org | Leu264 (Hydrogen bond) acs.org |
Note: These are in silico findings and require experimental validation of inhibition kinetics and binding profiles.
Cellular Signaling Pathways and Regulatory Mechanisms
Aegeline has been shown to influence several key cellular signaling pathways, particularly those involved in glucose transport, cytoskeletal dynamics, and apoptosis.
Glucose Transport Modulation via Akt and Rac1 Signaling
Aegeline has been demonstrated to stimulate glucose transport in skeletal muscle cells thieme-connect.combiocrick.comnih.gov. This effect is mediated, at least in part, through the involvement of Akt (protein kinase B) and Rac1 (Ras-related C3 botulinum toxin substrate 1) signaling pathways thieme-connect.combiocrick.comnih.govtargetmol.com. Pharmacological inhibition studies using inhibitors of Akt and Rac1 have indicated that both Akt and Rac1 operate via distinct parallel pathways in mediating Aegeline-stimulated glucose transport biocrick.comnih.govtargetmol.com. Aegeline enhances GLUT4 translocation, a key process for glucose uptake in muscle cells biocrick.comnih.govtargetmol.com.
Table 2: Effect of Inhibitors on Aegeline-Stimulated Glucose Transport
| Inhibitor | Target | Effect on Aegeline-Stimulated Glucose Uptake | Reference |
| Wortmannin | Transport inhibitor | Completely stymied biocrick.comnih.govtargetmol.com | biocrick.comnih.govtargetmol.com |
| Genistein | Transport inhibitor | Completely stymied biocrick.comnih.govtargetmol.com | biocrick.comnih.govtargetmol.com |
| Akt inhibitor | Akt signaling | Suggests Akt involvement via a distinct parallel pathway biocrick.comnih.govtargetmol.com | biocrick.comnih.govtargetmol.com |
| Rac1 inhibitor (Rac1 inhib II) | Rac1 signaling | Completely blocked Aegeline-induced phosphorylation of cofilin and PAK1 biocrick.comnih.govtargetmol.com | biocrick.comnih.govtargetmol.com |
These findings suggest that Aegeline's ability to stimulate glucose transport involves the activation of both Akt and Rac1 pathways, contributing to improved insulin sensitivity thieme-connect.combiocrick.comnih.gov.
Involvement in Cytoskeletal Dynamics
Beyond its effects on glucose transport, Aegeline also contributes to cytoskeletal rearrangement, specifically through the PI3-kinase-Rac1-PAK1-cofilin pathway biocrick.comnih.gov. Aegeline activates p21 protein-activated kinase 1 (PAK1) and cofilin, an important regulator of actin polymerization biocrick.comnih.govtargetmol.com. Inhibition of Rac1 and PAK1 has been shown to completely block Aegeline-induced phosphorylation of cofilin and PAK1, highlighting the involvement of this pathway in Aegeline's effects on the cytoskeleton biocrick.comnih.govtargetmol.com. This suggests a role for Aegeline in modulating the actin cytoskeleton, which is relevant to various cellular processes, including glucose transport and cell motility biocrick.comnih.govnih.gov.
Apoptosis Regulation Pathways
Aegeline has demonstrated effects on apoptosis, the process of programmed cell death. Studies in yeast models expressing human α-synuclein or human Bax have shown that Aegeline can overcome apoptosis induced by both proteins biocrick.commedchemexpress.comresearchgate.net. Aegeline prevented growth block in yeast cells expressing the more toxic A53T α-synuclein mutant biocrick.commedchemexpress.comresearchgate.net. This restoration of cell growth was associated with the inhibition of increased reactive oxygen species (ROS) levels, prevention of mitochondrial membrane potential loss, and reduction of nuclear DNA fragmentation, all characteristics of apoptosis biocrick.commedchemexpress.comresearchgate.net. These findings suggest that Aegeline may regulate apoptosis by influencing pathways related to oxidative stress and mitochondrial integrity biocrick.commedchemexpress.comresearchgate.net. While these studies were conducted in yeast models, they provide initial insights into Aegeline's potential to modulate apoptosis pathways relevant to neurodegenerative conditions like Parkinson's disease, which are characterized by α-synuclein aggregation biocrick.commedchemexpress.comresearchgate.netdntb.gov.ua. Further research is needed to fully elucidate the specific apoptosis regulation pathways influenced by Aegeline in mammalian systems.
Intracellular Calcium Signaling Events
Studies investigating the effects of Aegeline on mast cells have provided insights into its interaction with intracellular calcium signaling pathways. Aegeline has demonstrated a notable inhibitory effect on histamine (B1213489) release from mast cells, particularly when triggered by calcium-mobilizing agents such as thapsigargin (B1683126) and ionomycin. nih.govnih.govuni.luharvard.edu Thapsigargin is known to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, leading to the depletion of intracellular calcium stores and subsequent store-operated calcium entry. Ionomycin is a calcium ionophore that directly increases intracellular calcium levels. nih.govnih.govuni.lu
Research indicates that Aegeline primarily influences the intracellular Ca2+ pool. nih.govnih.govuni.lu This is supported by findings that Aegeline did not inhibit the influx of 45Ca2+ into RBL-2H3 cells, suggesting its mechanism does not involve blocking extracellular calcium entry through plasma membrane channels. nih.govnih.govuni.lu The observed inhibition of histamine release induced by thapsigargin suggests that Aegeline may interfere with the signaling pathway related to the intracellular Ca2+ pool that is targeted by thapsigargin or act downstream of intracellular Ca2+ signaling events in mast cells. nih.govnih.govuni.luharvard.edu The inhibitory effects of Aegeline on histamine release appear to be dependent on the specific type of mast cell studied. nih.govnih.govharvard.edu
Structure-Activity Relationship (SAR) Studies of Aegeline and Its Analogs
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure affect its biological activity. SAR studies on Aegeline and its synthetic analogs have been conducted to identify key structural features responsible for its observed pharmacological effects, particularly in the context of metabolic disorders.
Identification of Key Pharmacophores for Bioactivity
Pharmacophore identification aims to define the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and for eliciting a biological response. In the context of Aegeline's potential anti-hyperlipidemic and anti-diabetic activities, pharmacophore modeling has been employed.
A novel pharmacophore model for antihyperlipidemic activity was proposed based on known β3-adrenergic receptor (β3-AR) agonists. metabolomicsworkbench.orgnih.govnih.gov This model was then utilized to screen and evaluate synthetic derivatives of Aegeline, suggesting that Aegeline and its analogs may exert some of their metabolic effects through β3-AR agonism. metabolomicsworkbench.orgnih.govnih.gov
Furthermore, in silico studies, including molecular docking and pharmacophore analysis, have explored potential antidiabetic targets for Aegeline and other phytochemicals from Aegle marmelos. labsolu.ca These studies prioritized Dipeptidyl peptidase-4 (DPP-4) as a potential target. labsolu.ca Pharmacophore analysis in this context revealed common features between Aegeline and a reference compound known to inhibit DPP-4, suggesting that these shared structural characteristics may be important for binding to the DPP-4 enzyme and inhibiting its activity. labsolu.ca Molecular docking studies provided further detail on potential interactions, such as hydrogen bonding and pi-pi stacking, between Aegeline and the active sites of target enzymes like MAO-A and iNOS in a pain-depression model study. uni.lu
Rational Design and Synthesis of Bioactive Derivatives
Based on the structural features of Aegeline and insights gained from SAR studies and pharmacophore modeling, rational design and synthesis efforts have been undertaken to develop bioactive derivatives with potentially improved properties or targeted activities.
Synthetic mimics of Aegeline, particularly N-acyl-1-amino-3-arylopropanol derivatives, have been designed and synthesized. metabolomicsworkbench.orgnih.govnih.gov These compounds were evaluated for their β3-AR activity and their beneficial effects in models of insulin resistance, aiming to create molecules with enhanced therapeutic potential for metabolic disorders. metabolomicsworkbench.orgnih.govnih.gov
Inspired by the amino-alcohol moiety present in Aegeline's structure, novel hybrid molecules have also been rationally designed and synthesized. metabolomicsworkbench.orgnih.govciteab.com For instance, a potent hybrid compound, referred to as compound 12c in the literature, incorporating amino alcohol and thiazolidinedione moieties, was developed and shown to inhibit adipocyte differentiation and lipid accumulation in 3T3-L1 cells. metabolomicsworkbench.orgnih.govciteab.com This demonstrates how the structural scaffold of Aegeline can serve as a basis for designing new chemical entities with targeted biological activities. The synthesis and evaluation of such derivatives allow for the systematic exploration of the structural requirements for specific pharmacological effects.
Pharmacokinetics, Metabolism, and Toxicological Considerations in Aegeline Research
Absorption, Distribution, and Elimination Dynamics in Preclinical Models
Preclinical studies, primarily in mice, have provided insights into the absorption, distribution, and elimination characteristics of aegeline (B1664389) following oral administration.
Systemic Bioavailability and Tissue Distribution Profiles
Following oral administration in ND4 mice, aegeline demonstrated rapid absorption from the gastrointestinal tract, with peak plasma levels (Tmax) achieved at 0.5 hours. researchgate.netnih.govthieme-connect.combiocrick.com Studies using doses of 30 mg/kg and 300 mg/kg showed that aegeline was not detected in plasma 8 hours after administration. researchgate.netnih.govthieme-connect.combiocrick.comresearchgate.netusda.gov
Aegeline is distributed to various tissues, including the liver, kidney, and brain. nih.govusda.govijmrhs.com Research indicates a higher affinity for the liver compared to the brain and kidneys, particularly at higher doses. usda.gov One study reported tissue-to-plasma ratios in mice administered aegeline intravenously and orally. With intravenous administration, the ratios were 0.33 for brain, 0.57 for liver, and 0.75 for kidney. Following oral administration, the ratios were 0.11 for intestine, 0.02 for liver, and 0.04 for kidney. researchgate.net
Based on preclinical data, the oral bioavailability of aegeline was calculated to be 47.5%. researchgate.net
Elimination Kinetics and Half-life Determination
Aegeline is eliminated relatively quickly in preclinical models. In ND4 mice, the elimination half-life in plasma was approximately 1.4 ± 0.01 hours and 1.3 ± 0.07 hours for the 30 mg/kg and 300 mg/kg oral doses, respectively. researchgate.netnih.govthieme-connect.combiocrick.comresearchgate.netusda.gov The half-life in the liver was reported as 1.2 hours and 1.7 hours for the 30 mg/kg and 300 mg/kg doses, respectively, with a Tmax of 1.9 hours in the liver, suggesting relatively fast elimination from this organ. researchgate.netnih.govthieme-connect.combiocrick.comresearchgate.netusda.gov The liver appears to be a primary organ for both metabolism and clearance of aegeline. usda.gov
The half-life of the absorption phase in one study was reported as 0.13 hours. researchgate.net
Table 1: Pharmacokinetic Parameters of Aegeline in ND4 Mice (Oral Administration)
| Parameter | 30 mg/kg Dose | 300 mg/kg Dose | Notes | Source |
| Plasma Tmax | 0.5 h | 0.5 h | Indicates rapid absorption. | researchgate.netnih.govthieme-connect.combiocrick.com |
| Plasma Half-life | 1.4 ± 0.01 h | 1.3 ± 0.07 h | Aegeline not detected at 8 h. | researchgate.netnih.govthieme-connect.combiocrick.comresearchgate.netusda.gov |
| Liver Half-life | 1.2 h | 1.7 h | Tmax in liver was 1.9 h. | researchgate.netnih.govthieme-connect.combiocrick.comresearchgate.netusda.gov |
| Oral Bioavailability | 47.5 % | - | researchgate.net | |
| Absorption Half-life | 0.13 h | - | researchgate.net |
Metabolic Fate and Biotransformation Pathways of Aegeline
Understanding the metabolic fate of aegeline is important for assessing its biological activity and potential interactions. Biotransformation primarily occurs in the liver, involving cytochrome P450 enzymes. usda.gov
Identification of Reactive Metabolites and Conjugates
Studies investigating the metabolic activation of aegeline have identified the formation of reactive metabolites. In rat liver microsomal incubations supplemented with glutathione (B108866) (GSH), a demethylation metabolite (M1) and a GSH conjugate (M2) were detected. researchgate.netnih.govresearchgate.nettandfonline.com Both M1 and M2 were also found in the bile and primary hepatocytes of rats after aegeline administration, indicating these metabolites are formed in vivo. nih.govresearchgate.net
The formation of reactive metabolites, such as those capable of conjugating with nucleophiles like GSH, is a key aspect of drug metabolism that can be associated with potential toxicity. washington.eduevotec.com
Role of Cytochrome P450 Enzymes (e.g., CYP2C19) in Metabolic Activation
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of many xenobiotics, including drugs. msdmanuals.com Research using recombinant human CYP enzymes has identified CYP2C19 as the principal enzyme catalyzing the metabolic activation of aegeline. researchgate.netnih.govresearchgate.nettandfonline.com
While aegeline has shown weak inhibitory activity against CYP3A4 and no significant inhibition of CYP1A2, CYP2D6, or CYP2C9, the role of CYP2C19 in its metabolic activation is notable. researchgate.net Inhibition of CYP2C19 by ticlopidine (B1205844) in hepatocyte studies decreased the formation of the demethylation metabolite (M1) and the GSH conjugate (M2), further supporting the central role of this enzyme in aegeline's biotransformation pathway leading to these specific metabolites. researchgate.netnih.govresearchgate.netresearchgate.net
Proposed Metabolic Intermediates and Their Significance
The metabolic activation of aegeline mediated by CYP2C19 is suggested to proceed via the formation of a para-quinone methide intermediate. researchgate.netnih.govresearchgate.nettandfonline.comresearchgate.net This reactive intermediate is electrophilic and can participate in reactions such as conjugation with nucleophiles like GSH, leading to the formation of stable conjugates (e.g., M2). researchgate.netnih.govresearchgate.netevotec.comresearchgate.net
The formation of a para-quinone methide intermediate and subsequent GSH conjugation are significant as reactive intermediates can sometimes bind covalently to cellular macromolecules, potentially contributing to cellular dysfunction. washington.eduevotec.com The observed decrease in hepatocyte cytotoxicity when CYP2C19 activity was inhibited suggests a possible association between the formation of this reactive intermediate and aegeline-induced cytotoxicity in this in vitro model. researchgate.netnih.govresearchgate.netresearchgate.net
Table 2: Identified Metabolites and Key Enzyme in Aegeline Biotransformation
| Metabolite/Entity | Description | Role in Metabolism | Source |
| M1 (Demethylation) | Demethylated metabolite of aegeline. | Detected in liver microsomes and bile. | researchgate.netnih.govresearchgate.nettandfonline.com |
| M2 (GSH Conjugate) | Conjugate of aegeline or its metabolite with GSH. | Detected in liver microsomes and bile. | researchgate.netnih.govresearchgate.nettandfonline.com |
| CYP2C19 | Cytochrome P450 enzyme. | Principal enzyme in metabolic activation. | researchgate.netnih.govresearchgate.nettandfonline.com |
| para-Quinone Methide | Proposed reactive intermediate. | Formed via CYP2C19 metabolism. | researchgate.netnih.govresearchgate.nettandfonline.comresearchgate.net |
Research into Potential Adverse Biological Responses of Aegeline
Investigation of Organ-Specific Toxicity (e.g., Hepatotoxicity) in Controlled Studies
Research into the organ-specific toxicity of aegeline has primarily focused on the liver, driven by associations with cases of liver injury linked to aegeline-containing dietary supplements. opss.orgusda.govthieme-connect.comresearchgate.net
Controlled studies in animal models have yielded varied results regarding aegeline's hepatotoxic potential. One study in aged albino Wistar rats administered synthetic (racemic) aegeline orally at a dose of 20 mg/kg for 30 days observed no evidence of hepatotoxicity. This was assessed by the lack of changes in liver histopathology and liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). ijmrhs.com Furthermore, this study indicated that synthetic aegeline demonstrated hepatoprotective effects in rats fed a high cholesterol diet, similar to effects seen with A. marmelos extracts. ijmrhs.com
Conversely, some studies, including in vitro and animal models, have suggested that aegeline can produce significant toxicity. nih.gov An earlier study involving feeding rats A. marmelos plant material reported hepatic lesions, including central vein abnormalities. ijmrhs.comnih.gov However, it is debated whether these effects were attributable solely to aegeline or other compounds present in the plant material. nih.gov
In vitro studies using a human liver carcinoma cell line (HepG2) incubated with naturally occurring aegeline from A. marmelos leaves and fruit showed 43.2% inhibition at a concentration of 100 µg/mL (approximately 336.3 µmol), but did not reach an LC50 or IC50 at this highest tested concentration. ijmrhs.com Another study found that aegeline is cytotoxic to the HepG2 cell line. nih.gov
Research has also explored the potential for aegeline to cause drug interactions that could result in hepatotoxicity by examining its effects on cytochrome P450 isozymes. Aegeline demonstrated only weak inhibitory activity for CYP3A4, with an IC50 value of approximately 76 µmol. ijmrhs.com
While the liver has been the primary focus, pharmacokinetic studies in mice have shown aegeline distribution to the brain, kidney, and liver after oral administration. ijmrhs.comusda.govthieme-connect.com The liver showed higher concentrations and faster elimination compared to the brain and kidneys, suggesting it is a main organ of metabolism and clearance. usda.gov At a higher dose (300 mg/kg), the AUC showed significant increases in the liver and brain compared to the kidney, suggesting limited uptake and tissue saturation by the kidney. thieme-connect.com
Dose-Response Evaluation in Preclinical Toxicity Assessments
Dose-response relationships have been investigated in preclinical toxicity assessments of aegeline, particularly in the context of its inclusion in multi-ingredient dietary supplements.
A study evaluating the pharmacokinetics and tissue distribution of aegeline in ND4 mice administered oral doses of 30 mg/kg (human equivalent dose) and 300 mg/kg (10X dose) provided insights into dose-dependent distribution and elimination. usda.govthieme-connect.com Peak plasma concentrations were achieved rapidly at 0.5 hours for both doses, indicating fast absorption. usda.govthieme-connect.com Plasma half-life was similar for both doses (around 1.3-1.4 hours). usda.govthieme-connect.com However, the half-life in the liver was slightly longer at the higher dose (1.7 hours) compared to the lower dose (1.2 hours). thieme-connect.com Aegeline was present in the liver, kidney, and brain for a longer duration at the 300 mg/kg dose compared to the 30 mg/kg dose. thieme-connect.com
Preclinical studies on a multi-ingredient supplement containing aegeline (OxyELITE Pro New Formula) in mice demonstrated dose-dependent toxicity. Significant mortality was observed at higher mouse equivalent doses (10X and 3X). nih.gov Increases in liver/body weight ratio and liver enzymes (ALT and AST) were noted in female mice at lower doses (2X and 1.5X mouse equivalent doses). nih.gov
However, interpreting dose-response specifically for aegeline within multi-ingredient supplements is complex due to potential interactions with other components. opss.orgusda.govthieme-connect.comnih.govnih.govnih.gov
Studies on Aegle marmelos extracts, which contain aegeline, have also explored dose-dependent effects. Acute toxicity studies in rodents indicated that aqueous and ethanolic extracts were well-tolerated at doses up to 5,000 mg/kg body weight with no observable adverse effects. ijbcp.com Sub-chronic studies over 90 days showed no significant alterations at doses up to 1,000 mg/kg. ijbcp.com Some studies on the plant extract have reported dose-dependent toxicity at higher concentrations. ijbcp.com
The following table summarizes some dose-response observations from preclinical studies:
| Study Type | Substance Administered | Animal Model | Dose(s) | Observed Effects | Source |
| Sub-chronic Oral Toxicity | Synthetic (racemic) Aegeline | Wistar Rats | 20 mg/kg/day for 30 days | No evidence of hepatotoxicity (histopathology, ALT, AST, ALP) | ijmrhs.com |
| Pharmacokinetics & Distribution | Aegeline | ND4 Mice | 30 mg/kg (1X), 300 mg/kg (10X) (Oral) | Dose-dependent tissue distribution and elimination kinetics; higher levels in liver at higher dose | usda.govthieme-connect.com |
| Acute Toxicity | Multi-ingredient supplement (OEP-NF) | Mice | 3X, 10X Mouse Equivalent Dose | Significant mortality | nih.gov |
| Sub-acute Toxicity | Multi-ingredient supplement (OEP-NF) | Female Mice | 1.5X, 2X Mouse Equivalent Dose | Increased liver/body weight ratio, elevated ALT and AST | nih.gov |
| Acute Toxicity | Aegle marmelos aqueous/ethanolic extracts | Rodents | Up to 5000 mg/kg | Well-tolerated, no observable adverse effects | ijbcp.com |
| Sub-chronic Toxicity | Aegle marmelos extracts | Up to 1000 mg/kg for 90 days | No significant alterations | ijbcp.com |
Contextual Analysis of Observed Adverse Effects (e.g., Synthetic vs. Natural Source, Combination Effects)
The context in which aegeline is consumed or studied significantly influences the observed adverse effects. Key factors include whether the aegeline is synthetic or derived naturally from Aegle marmelos, and whether it is consumed in isolation or as part of a multi-ingredient formulation.
Historically, Aegle marmelos has been consumed as food and traditional medicine for centuries without widespread reports of hepatotoxicity. ijmrhs.comnih.gov Extracts from the plant, including those rich in aegeline, have numerous studies demonstrating a lack of hepatotoxicity and even hepatoprotective effects. ijmrhs.com
However, concerns about aegeline toxicity escalated following its inclusion in certain dietary supplements, particularly synthetic aegeline in products like OxyELITE Pro (New Formula). opss.orgnih.govusda.govthieme-connect.comresearchgate.netnih.gov Some researchers have speculated that synthetic (racemic) aegeline might be hepatotoxic, while the naturally occurring version from the plant is not. ijmrhs.com While the aegeline found in A. marmelos was initially thought to be racemic, more recent data indicates that significant quantities of both R and S enantiomers are present, with the S enantiomer predominating. ijmrhs.com
A crucial contextual factor is the presence of aegeline in multi-ingredient dietary supplements. Several sources highlight that while individual compounds in a supplement might be non-toxic, the combination of ingredients could lead to adverse health effects. opss.orgusda.govthieme-connect.comnih.govnih.govnih.gov The consumption of aegeline-containing supplements has been linked to cases of acute and chronic liver failure. usda.govthieme-connect.comresearchgate.net Phytochemical analysis of one such supplement (OxyELITE Pro New Formula) revealed a mixture of alkaloids, and the hepatotoxic potential of this combination has been noted. nih.gov Studies in mice have shown that this multi-ingredient supplement can cause significant toxicity, including hepatotoxicity, at certain doses. nih.gov
Furthermore, the concentration of aegeline in dietary supplements may be higher than that found naturally in Aegle marmelos. opss.org This higher concentration, coupled with potential interactions with other synthetic or concentrated ingredients, could contribute to observed toxic effects. opss.orgnih.gov
Some research suggests that the observed liver injuries linked to aegeline-containing supplements might be exacerbated by potential contaminants, particularly if the synthetic aegeline was illegally imported. nih.gov
| Contextual Factor | Impact on Observed Adverse Effects | Source |
| Natural Source (Aegle marmelos) | Generally considered safe with a long history of use; extracts often show hepatoprotective effects. | ijmrhs.comnih.govijcmas.com |
| Synthetic Aegeline | Speculated to be potentially more hepatotoxic than natural form; linked to liver injury cases. | ijmrhs.comopss.orgnih.gov |
| Multi-ingredient Formulations | Combination effects with other ingredients may lead to unexpected or exacerbated toxicity. | opss.orgusda.govthieme-connect.comnih.govnih.govnih.gov |
| Concentration | Higher concentrations in supplements compared to natural sources may increase toxicity risk. | opss.orgnih.gov |
| Potential Contaminants | May contribute to or exacerbate aegeline-induced toxicity, particularly with illegally sourced synthetic material. | nih.gov |
Advanced Methodologies and Research Approaches for Aegeline Studies
Chromatographic and Spectroscopic Characterization in Research
The precise identification and characterization of aegeline (B1664389) rely on a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and high-performance thin-layer chromatography (HPTLC) are fundamental for the separation and quantification of aegeline from crude plant extracts. nih.govacs.org For instance, HPTLC analysis can confirm the presence of aegeline, with one study noting a retardation factor (Rf) of 0.24 at 250 nm. acs.org Column chromatography is also frequently used for the initial isolation of the compound, often employing a gradient of solvents like n-hexane and ethyl acetate. nih.gov
Following separation, spectroscopic techniques are used for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and mass spectrometry are critical for elucidating the exact molecular structure of aegeline. acs.orgnih.gov These methods provide detailed information about the connectivity of atoms within the molecule, confirming its identity.
| Technique | Application in Aegeline Research | Reference |
| HPLC/UHPLC | Separation, quantification, and purity assessment of aegeline in extracts and supplements. | nih.gov |
| HPTLC | Confirmatory analysis and determination of Rf value. | acs.org |
| Column Chromatography | Initial isolation and purification of aegeline from plant material. | nih.gov |
| NMR Spectroscopy | Detailed structural elucidation and confirmation. | acs.org |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns for structural confirmation. | nih.govacs.org |
Aegeline possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. wisdomlib.org Investigating the distinct biological activities of each enantiomer necessitates their separation and purity assessment. Chiral HPLC is the primary method used for this separation. wisdomlib.org Studies have successfully employed specific chiral columns, such as Lux Amylose-2 and Chiralpak-IA, to resolve the enantiomers. wisdomlib.org On an Amylose-2 column, a retention time difference of approximately two minutes between the two enantiomers has been achieved, allowing for their effective isolation. wisdomlib.org
Once separated, the enantiomeric purity of the fractions is determined. A specialized nuclear magnetic resonance (NMR) method that uses chiral shift lanthanide reagents has been developed for this purpose. wisdomlib.org This technique allows researchers to accurately quantify the presence of each enantiomer in a given sample, ensuring that biological assays are conducted with compounds of known stereochemical purity.
In Vitro and Ex Vivo Experimental Models for Aegeline Research
In vitro and ex vivo models are indispensable tools for the initial screening of aegeline's biological activities and for investigating its underlying mechanisms of action at the cellular and tissue levels.
Cultured cell lines provide a consistent and reproducible system for assessing the effects of aegeline on specific cellular processes. A significant area of research has been its potential anticancer activity, where the cytotoxicity of aegeline's individual enantiomers was evaluated against the HeLa human cervical cancer cell line using the MTT assay. wisdomlib.org These studies revealed that one enantiomer exhibited significant growth inhibition, highlighting the stereospecificity of its biological action. wisdomlib.org Other cell lines, such as Vero and HEP2, have also been used to determine the general cytotoxic effects of compounds from Aegle marmelos. researchgate.net Furthermore, the rat basophilic leukemia cell line (RBL-2H3) has been utilized to study aegeline's effect on histamine (B1213489) release from mast cells, pointing to potential anti-allergic or anti-inflammatory properties. researchgate.net In metabolic research, HEK293T cells have been used in reporter assays to validate the activity of aegeline derivatives on the β3-adrenergic receptor (β3-AR). nih.gov
| Cell Line | Research Application | Biological Activity Investigated |
| HeLa | Anticancer studies | Cytotoxicity, Growth Inhibition |
| RBL-2H3 | Allergy/Inflammation studies | Histamine Release |
| HEK293T | Metabolic studies | β3-Adrenergic Receptor Agonism |
| Yeast (S. cerevisiae) | Neuroprotection studies | Suppression of α-synuclein and Bax toxicity |
In addition to mammalian cell lines, the yeast Saccharomyces cerevisiae has been employed as a model organism. Studies using yeast cells expressing human α-synuclein or Bax, proteins implicated in Parkinson's disease and apoptosis respectively, found that aegeline could overcome the toxicity induced by both proteins. researchgate.netnih.gov Aegeline was observed to restore cell growth by inhibiting the production of reactive oxygen species (ROS) and preventing mitochondrial dysfunction and DNA fragmentation. nih.gov
Primary cells, which are isolated directly from living tissue, offer an experimental model that more closely resembles the physiological environment of an organism compared to immortalized cell lines. In aegeline research, rat primary hepatocytes have been used to study its metabolism and potential cytotoxicity. nih.gov These studies identified that the cytochrome P450 enzyme CYP2C19 is the principal enzyme involved in the metabolic activation of aegeline. nih.gov Another study utilized rat peritoneal mast cells (RPMCs) to further investigate aegeline's effect on histamine release, complementing the findings from the RBL-2H3 cell line. researchgate.net This research showed that aegeline's inhibitory effects were dependent on the mast cell type and involved mechanisms related to intracellular calcium signaling. researchgate.net
In Vivo Preclinical Animal Models
In vivo animal models are crucial for evaluating the systemic effects, efficacy, and safety of aegeline in a whole living organism before any consideration for human trials.
To test the therapeutic potential of aegeline for specific conditions, researchers utilize established disease-specific animal models. A prominent example is the reserpine-induced pain-depression dyad model in mice. nih.gov Reserpine (B192253) administration in rodents leads to behavioral and biochemical changes that mimic comorbid pain and depression. nih.gov In this model, aegeline treatment was found to significantly alleviate the reduction in pain threshold and the increase in immobility, suggesting it possesses both antinociceptive and antidepressant-like activities. acs.orgresearchgate.net The mechanism for this effect was linked to the downregulation of monoamine oxidase-A (MAO-A) activity and levels of interleukin-6 (IL-6), as well as reduced oxidative and nitrosative stress. acs.org
For metabolic research, a model of insulin (B600854) resistance using C57BL/6 mice fed a high-fat diet (HFD) has been employed. nih.gov This model allows for the assessment of aegeline's effects on insulin sensitivity and related metabolic parameters. Pharmacokinetic studies have also been conducted in mice to understand the absorption, distribution, metabolism, and excretion of aegeline after oral administration. nih.gov
| Animal Model | Disease/Condition Studied | Key Findings |
| Reserpinized Mice | Pain-Depression Dyad | Aegeline showed antinociceptive and antidepressant effects. |
| High-Fat Diet-Fed Mice | Insulin Resistance | Used to study insulin-sensitizing properties. |
| ND4 Mice | Pharmacokinetics | Evaluation of absorption, distribution, and elimination. |
Pharmacokinetic and Pharmacodynamic Modeling in Animal Studies
Pharmacokinetic (PK) studies in animal models, primarily mice, have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of aegeline. These studies reveal rapid absorption and elimination patterns. Following oral administration in ND4 mice, aegeline is quickly absorbed from the gastrointestinal tract, with the peak plasma concentration (Tmax) being reached at 0.5 hours. researchgate.netnih.govsci-hub.se The compound is also rapidly cleared, with a plasma half-life of approximately 1.3 to 1.4 hours, and it becomes undetectable in the plasma 8 hours after administration. researchgate.netnih.govsci-hub.se
Tissue distribution analysis indicates that the highest concentrations of aegeline are found in the liver, which suggests a significant first-pass effect or specific uptake by hepatic tissues. sci-hub.se The elimination from the liver is also relatively fast, with a half-life ranging from 1.2 to 1.7 hours. researchgate.netnih.govsci-hub.se Studies have also shown that aegeline can cross the blood-brain barrier, particularly at higher doses. sci-hub.se
While detailed pharmacodynamic (PD) modeling directly linking plasma concentrations to the time course of pharmacological effects is not extensively documented, the PK data provides a framework for interpreting the biological activities observed in animal studies. For instance, the anti-hyperlipidemic and anti-diabetic effects are being explored in relation to its action as a potential β3-adrenergic receptor (β3-AR) agonist. nih.gov Furthermore, its observed effects in alleviating pain and depression in reserpinized mice have been linked to its interaction with enzymes like monoamine oxidase-A (MAO-A) and inducible nitric oxide synthase (iNOS). nih.govnih.govacs.org The rapid absorption and clearance profile from PK studies suggests that for sustained therapeutic effects, specific formulation strategies might be necessary.
| Parameter | 30 mg/kg Dose | 300 mg/kg Dose | Matrix |
|---|---|---|---|
| Tmax (Peak Time) | 0.5 h | 0.5 h | Plasma |
| t1/2 (Half-life) | 1.4 ± 0.01 h | 1.3 ± 0.07 h | Plasma |
| Tmax (Peak Time) | 1.9 h | 1.9 h | Liver |
| t1/2 (Half-life) | 1.2 ± 0.2 h | 1.7 ± 0.1 h | Liver |
| Cmax (Peak Concentration) | 381 ± 11 ng/g | 1670 ± 195 ng/g | Liver |
| t1/2 (Half-life) | - | 3.2 ± 0.6 h | Brain |
Computational and In Silico Approaches in Aegeline Discovery
Computational methods are increasingly being employed to investigate the therapeutic potential of aegeline, predict its biological targets, and guide the development of novel derivatives. These in silico approaches offer a rapid and cost-effective means to explore the molecular interactions and structure-activity relationships of the compound.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking studies have been instrumental in identifying and characterizing the binding of aegeline to various protein targets. These simulations predict the preferred orientation of aegeline within the binding site of a target protein and estimate the strength of the interaction, typically represented as binding energy.
One study investigated aegeline's potential in alleviating pain and depression by docking it with monoamine oxidase-A (MAO-A), monoamine oxidase-B (MAO-B), and inducible nitric oxide synthase (iNOS). nih.gov The results showed strong binding interactions, with aegeline fitting successfully into the catalytic pockets of both MAO-A and MAO-B. nih.gov For MAO-A, the interaction was stabilized by a hydrogen bond with the amino acid residue Tyr407. nih.gov In the case of MAO-B, aegeline formed a hydrogen bond with Gln206 and pi-pi stacking interactions with Tyr398 and Trp119. nih.gov A significant hydrogen bond with Leu264 was observed when aegeline was docked at the active site of iNOS. nih.govacs.org Other docking studies have explored aegeline's interactions with proteins involved in apoptosis, such as BAX, BCL2, and caspases, to understand its potential role in modulating cell death pathways. researchgate.net
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Monoamine Oxidase-A (MAO-A) | 2Z5Y | -10.06 | Tyr407 (H-bond) |
| Monoamine Oxidase-B (MAO-B) | 2V5Z | -10.09 | Gln206 (H-bond), Tyr398, Trp119 (pi-pi stacking) |
| Inducible Nitric Oxide Synthase (iNOS) | 3E7G | -31.54 | Leu264 (H-bond) |
| SARS-CoV-2 Main Protease (Mpro) | Not Specified | -8.06 to -8.41 | Not Specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While detailed QSAR models developed specifically for a series of aegeline analogs are not widely published, QSAR predictions have been used to guide research into its mechanism of action. For example, QSAR studies predicted that aegeline is likely a β3-adrenergic receptor (β3-AR) agonist, which helped to explain its previously reported anti-hyperlipidemic activity. nih.gov This in silico prediction provided a mechanistic hypothesis that was subsequently explored through further experimental studies involving synthetic mimics of aegeline. nih.gov
Pharmacophore Development and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large compound libraries for novel, structurally diverse molecules with the potential for similar activity, a process known as virtual screening. frontiersin.orgfrontiersin.org
In the context of aegeline research, this approach has been applied to discover new compounds inspired by its structure. Based on the features of known β3-AR agonists, a 3D pharmacophore model was developed. nih.gov This model was then used to screen a library of 20 synthetic derivatives of aegeline. The screening identified a top-scoring compound that was subsequently found to be a potent and specific β3-AR agonist in experimental assays, validating the in silico prediction. nih.gov This demonstrates the power of pharmacophore modeling and virtual screening in leveraging the structural information of a natural product like aegeline to discover novel therapeutic agents. nih.gov
Advanced Analytical Techniques for Aegeline Quantification in Biological Matrices
The accurate quantification of aegeline in complex biological matrices such as plasma, and tissue homogenates is essential for pharmacokinetic studies and for ensuring the quality control of commercial products. researchgate.netnih.gov To achieve the required sensitivity and selectivity, advanced hyphenated analytical techniques, particularly those combining liquid chromatography with mass spectrometry, have been developed and validated. nih.govrfppl.co.in
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry is a powerful technique used to determine aegeline concentrations in plasma and tissues like the liver, kidney, and brain. researchgate.netnih.govresearchgate.net This method offers high resolution, sensitivity, and mass accuracy, allowing for confident identification and quantification of the analyte. Another established method is a fast UHPLC system with a Photodiode Array (PDA) detector and a single quadrupole mass spectrometer (MS), which has been validated for the simultaneous analysis of aegeline and several coumarins in various parts of the Aegle marmelos plant. researchgate.netnih.gov
Validation of these analytical methods is critical and typically includes establishing parameters such as linearity, accuracy, repeatability, and the limits of detection (LOD) and quantification (LOQ). For the UHPLC-PDA-MS method, a wide linearity range of 0.5–250 µg/mL was established, with an LOD of 0.1 µg/mL and an LOQ of 0.5 µg/mL. researchgate.netnih.gov
Furthermore, given that aegeline possesses a chiral center, methods for separating its enantiomers have been developed. A novel chiral High-Performance Liquid Chromatography (HPLC) method coupled with Time-of-Flight (ToF)-MS has been successfully used to resolve the enantiomers of aegeline, allowing for the investigation of their distribution in different plant parts and dietary supplements for the first time. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Technique | UHPLC-PDA-MS |
| Linearity Range (r²) | 0.5–250 µg/mL (> 0.99) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Future Directions and Translational Research Perspectives for Aegeline
Addressing Discrepancies in Preclinical Efficacy and Safety Data
A significant hurdle in the translational journey of Aegeline (B1664389) is the presence of inconsistencies within the body of preclinical research. Published data have shown numerous shortcomings, including methodological and design errors that can lead to inappropriate dosing and skewed interpretation of results . For instance, questions have been raised regarding the reliability of certain methods used to assess cytotoxicity, such as the MTT assay, which may produce erroneous results as it is an indirect measure of cell death .
Furthermore, while some studies involving dietary supplements containing Aegeline reported no significant changes in liver function markers like bilirubin (B190676), alkaline phosphatase, AST, ALT, and GGT, other animal studies have noted histopathological changes in the liver and other organs at certain concentrations . These conflicting findings underscore the need for a systematic review and replication of key preclinical studies to validate initial findings and resolve existing discrepancies. Future research must prioritize robust experimental designs to build a clear and consistent profile of Aegeline's bioactivity.
Table 1: Examples of Discrepancies in Preclinical Aegeline Data
| Area of Discrepancy | Conflicting Observation 1 | Conflicting Observation 2 | Potential Contributing Factors |
|---|---|---|---|
| Hepatotoxicity | No significant changes in liver enzymes (ALT, AST, etc.) in some supplement studies . | Histopathological changes (e.g., sinusoidal congestion) observed in animal livers . | Use of indirect or potentially unreliable assay methods (e.g., MTT assay); differences in dosing and formulation . |
| Cardiovascular Effects | A supplement with caffeine, higenamine, and yohimbine (B192690) (structurally similar to some compounds studied with aegeline) showed no significant difference in heart rate or blood pressure compared to placebo . | Concerns raised about potential hemodynamic effects based on interactions with other compounds in multi-ingredient supplements. | The relevance of interactions between other compounds to the specific effects of Aegeline is questionable; lack of isolated compound studies . |
Translational Studies and the Imperative for Rigorous Human Clinical Investigations
Despite promising preclinical data, there is a notable absence of human clinical trials for Aegeline researchgate.net. This gap represents a significant barrier, often referred to as the "valley of death" in drug development, where promising laboratory findings fail to translate into human therapies researchgate.net. The successful transition from preclinical models to human application is fraught with challenges, with an estimated 90% of promising discoveries not leading to approved therapies nih.gov. This high failure rate often stems from inadequate relationships between preclinical and clinical researchers, leading to the use of inappropriate animal models or inaccurate dosage scaling nih.gov.
Therefore, it is imperative to initiate well-designed, rigorous human clinical investigations. The journey from preclinical research to clinical trials is a critical and challenging step that requires collaboration between basic scientists and clinical investigators researchgate.netnih.gov. Early-phase clinical trials are essential to determine the pharmacokinetics, pharmacodynamics, and safety profile of Aegeline in humans, providing the foundational data necessary for any further therapeutic development researchgate.net.
Exploration of Novel Therapeutic Applications and Indications
Preclinical research has illuminated several promising, and in some cases novel, therapeutic avenues for Aegeline and its derivatives. These findings warrant deeper investigation to explore the full therapeutic breadth of the compound.
Metabolic Disorders: A synthetic compound inspired by Aegeline has been shown to act as a novel β3-Adrenergic Receptor (β3-AR) agonist. This compound improved insulin (B600854) sensitivity and glucose tolerance in high-fat diet-fed mice, suggesting its potential as a therapeutic intervention for insulin resistance and type 2 diabetes nih.govdntb.gov.ua.
Neurodegenerative Diseases: Aegeline has demonstrated neuroprotective properties in models relevant to Parkinson's disease. It was found to suppress α-synuclein and Bax toxicity in yeast models researchgate.net. Further in vivo studies showed it could decrease the activity of monoamine oxidase-A (MAO-A) and abrogate the expression of inducible nitric oxide synthase (iNOS), both of which are implicated in neuroinflammation and neuronal damage researchgate.net.
Oncology: The anticancer potential of Aegeline has been noted, with studies showing activity against cervical cancer cell lines (HeLa) wisdomlib.org. This aligns with a broader traditional use and points to the need for more extensive investigation into its mechanisms of action against various cancer types.
These diverse activities suggest that Aegeline may have a wide range of applications, from metabolic to neuroprotective and anticancer therapies, making it a strong candidate for further pharmaceutical research and development wisdomlib.orgresearchgate.net.
Table 2: Investigated Therapeutic Applications of Aegeline
| Therapeutic Area | Research Finding/Model | Potential Mechanism of Action |
|---|---|---|
| Insulin Resistance/T2DM | Aegeline-inspired compound improved insulin sensitivity and glucose tolerance in mice nih.govdntb.gov.ua. | Acts as a β3-Adrenergic Receptor (β3-AR) agonist nih.govdntb.gov.ua. |
| Parkinson's Disease | Suppressed α-synuclein and Bax toxicity in yeast models; reduced neuroinflammation markers in mice researchgate.net. | Decreased monoamine oxidase-A (MAO-A) activity and inducible nitric oxide synthase (iNOS) expression researchgate.net. |
| Cancer | Demonstrated anticancer activity against human cervical cancer (HeLa) cells wisdomlib.org. | Cytotoxic effects on cancer cell lines (mechanism requires further elucidation) wisdomlib.org. |
Development of Standardized Research Protocols and Formulations
To ensure the reliability and reproducibility of research findings, the development of standardized protocols is crucial. This includes the standardization of extraction methods, chemical characterization, and formulation of Aegeline for research purposes. The lack of standardized protocols can contribute to the discrepancies observed in preclinical data . The development of validated analytical methods, such as high-performance liquid chromatography (HPLC), is essential for the accurate quantification and standardization of Aegeline in crude extracts and formulated products wjarr.com. Establishing such protocols would facilitate the comparison of results across different studies and is a prerequisite for advancing to regulated clinical trials researchgate.net.
Integration with Advanced Drug Delivery Systems (e.g., Nanocarriers)
The therapeutic efficacy of phytochemicals like Aegeline can often be limited by factors such as poor solubility, low bioavailability, and instability. Advanced drug delivery systems, particularly nanocarriers, offer a promising strategy to overcome these limitations nih.govnih.gov. Integrating Aegeline with nanocarriers could significantly enhance its therapeutic potential.
These systems can be engineered to improve drug solubility, protect the compound from degradation, extend its circulation time, and facilitate targeted delivery to specific tissues or cells, thereby increasing efficacy and minimizing off-target effects nih.govnih.gov. Biomimetic nanocarriers, which mimic native cells to evade the immune system, could be particularly advantageous for prolonging circulation time and enabling controlled release beilstein-journals.orgbeilstein-journals.org.
Table 3: Potential Applications of Nanocarrier Systems for Aegeline Delivery
| Nanocarrier Type | Potential Advantage for Aegeline | Reference for General Principle |
|---|---|---|
| Liposomes | Enhance solubility and bioavailability; can be surface-modified for targeting. | nih.govresearchgate.net |
| Polymeric Nanoparticles | Provide controlled and sustained release; protect Aegeline from degradation. | nih.govnih.gov |
| Dendrimers | Highly branched structures allow for precise drug loading and targeted delivery nih.gov. | nih.gov |
| Biomimetic Nanocarriers | Improve biocompatibility and reduce immune clearance, leading to longer circulation times beilstein-journals.orgbeilstein-journals.org. | beilstein-journals.orgbeilstein-journals.org |
Investigation of Aegeline's Role in Polypharmacology and Combination Research
The diverse biological effects of Aegeline suggest that it may not act on a single molecular target but rather engage in polypharmacology—modulating multiple targets simultaneously. This multitarget approach is often advantageous for treating complex, multifactorial diseases like cancer or neurodegenerative disorders nih.gov. Future research should aim to deconstruct the molecular mechanisms of Aegeline to identify its various cellular targets.
Furthermore, exploring Aegeline in combination therapies represents a promising strategy. Combining Aegeline with existing drugs could lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects researchgate.netnih.gov. This approach could also help mitigate drug resistance, a common challenge in cancer and infectious disease treatment researchgate.netnih.gov. Investigating Aegeline's potential to be co-administered with standard-of-care drugs could unlock new therapeutic paradigms.
Q & A
Q. What are the primary pharmacological activities of aegeline in validated animal models, and how are these studies designed?
Aegeline, an alkaloidal amide isolated from Aegle marmelos leaves, exhibits antihyperglycemic and antidyslipidemic activities in animal models of type 2 diabetes. Studies typically employ high-fat diet (HFD)-fed C57BL6 mice to assess glucose tolerance and insulin sensitivity. Key metrics include fasting blood glucose, lipid profiles, and insulin receptor signaling markers. Experimental designs often include control groups (normal diet), HFD-only groups, and HFD groups treated with aegeline or synthetic analogs. Dose-response studies and longitudinal monitoring (e.g., 8-week interventions) are critical for validating efficacy .
Q. What methodologies are used to isolate and characterize aegeline from natural sources?
Aegeline is isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural characterization employs NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. Purity validation requires ≥95% purity via HPLC-UV, with comparisons to synthetic standards. For novel compounds, X-ray crystallography may confirm stereochemistry. Known compounds must cross-reference existing literature for identity verification .
Q. Which analytical techniques are standard for quantifying aegeline in biological samples?
LC-MS/MS is the gold standard for quantifying aegeline in plasma or tissue homogenates due to its sensitivity and specificity. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction. Method validation follows ICH guidelines, assessing linearity (1–1000 ng/mL), recovery rates (>80%), and matrix effects. UV-Vis spectroscopy is used for in vitro assays (e.g., enzyme inhibition studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on aegeline’s molecular targets (e.g., β3AR agonism vs. alternative pathways)?
Discrepancies in mechanistic data require systematic validation:
- Target engagement assays : Use radioligand binding or CRISPR/Cas9 knockout models to confirm β3AR specificity.
- Pathway analysis : Employ phosphoproteomics or transcriptomics to map downstream signaling (e.g., AMPK, PI3K/Akt).
- Cross-species validation : Test human vs. murine cell lines to address species-specific effects.
Contradictions may arise from differences in experimental conditions (e.g., agonist concentration, cell type). Meta-analyses of existing literature should stratify data by methodology .
Q. What experimental design considerations are critical for studying aegeline’s effects on insulin resistance in vitro vs. in vivo?
- In vitro : Use insulin-resistant hepatocyte (HepG2) or adipocyte (3T3-L1) models. Pre-treat cells with palmitate or TNF-α to induce insulin resistance. Measure glucose uptake via 2-NBDG assays and IRS-1 phosphorylation via Western blot. Include positive controls (e.g., metformin).
- In vivo : Prioritize translational models like HFD/STZ-induced diabetic rodents. Ensure sample sizes (n ≥ 8/group) to account for biological variability. Monitor body weight, food intake, and glycemic parameters weekly. Terminal assays include hyperinsulinemic-euglycemic clamps for insulin sensitivity .
Q. How can researchers ensure reproducibility when synthesizing aegeline analogs for structure-activity relationship (SAR) studies?
- Synthetic protocols : Document reaction conditions (temperature, solvent, catalyst) in detail. Use commercially available reagents with ≥98% purity.
- Characterization : Provide full spectral data (NMR, HRMS) for all intermediates and final compounds.
- Biological assays : Standardize cell lines, passage numbers, and assay buffers across labs. Share raw data via repositories like Zenodo .
Q. What strategies are recommended for integrating multi-omics data to elucidate aegeline’s therapeutic mechanisms?
- Transcriptomics : RNA-seq of liver tissue from treated vs. control animals to identify differentially expressed genes (e.g., PPARγ, SREBP1).
- Metabolomics : LC-MS-based profiling of serum/urine to map shifts in lipid/glucose metabolites.
- Network pharmacology : Use tools like STRING or Cytoscape to integrate omics data and predict upstream/downstream targets. Validate hypotheses with siRNA knockdown or inhibitor studies .
Q. How should researchers address ethical and methodological challenges in preclinical toxicity studies of aegeline?
- Acute toxicity : Follow OECD Guideline 423, using staggered dosing in rodents (5–2000 mg/kg) with 14-day observation. Monitor organ histopathology (liver, kidneys).
- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for reporting animal studies. Obtain ethics approval and minimize animal numbers via power analysis.
- Data transparency : Publish negative results (e.g., lack of efficacy at certain doses) to avoid publication bias .
What frameworks (e.g., FINER, PICO) are applicable for formulating hypothesis-driven research questions on aegeline?
- FINER Criteria : Ensure questions are Feasible (e.g., access to Aegle marmelos extracts), Interesting (novel mechanisms), Novel (unexplored signaling pathways), Ethical (animal welfare compliance), and Relevant (diabetes therapeutics).
- PICO Framework : Define Population (e.g., HFD mice), Intervention (aegeline dosage), Comparison (metformin), and Outcome (HbA1c reduction). Use these to refine questions and align with grant funding priorities .
Q. How can systematic reviews address gaps in the literature on aegeline’s therapeutic potential?
- Search strategy : Use PRISMA guidelines to query PubMed, Scopus, and Embase with terms like “aegeline AND (diabetes OR insulin resistance).” Include preclinical studies and exclude patents/industrial reports.
- Risk of bias : Assess studies via SYRCLE’s tool for animal research. Highlight limitations (e.g., small sample sizes, lack of blinding).
- Meta-analysis : Pool data on glucose tolerance using random-effects models. Report heterogeneity via I² statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
